

# Desmethyl Celecoxib: A Preclinical Data Compendium

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## Compound of Interest

Compound Name: Desmethyl Celecoxib

Cat. No.: B154141

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## Executive Summary

This technical guide provides a comprehensive overview of the available preclinical data for **Desmethyl Celecoxib**, a structural analog of the widely-used non-steroidal anti-inflammatory drug (NSAID), Celecoxib. Acknowledging the limited publicly available data specific to **Desmethyl Celecoxib**, this document contextualizes its profile by presenting a detailed analysis of its parent compound, Celecoxib, and another well-researched analog, 2,5-Dimethyl-celecoxib (DMC). This comparative approach aims to offer a broader understanding of the potential pharmacological and toxicological landscape of Celecoxib analogs. The guide encompasses in vitro and in vivo findings, pharmacokinetic parameters, and toxicological assessments, with a strong emphasis on quantitative data presented in standardized tables and detailed experimental protocols. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms of action.

## Introduction: The Landscape of Celecoxib and its Analogs

Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, has been a cornerstone in the management of pain and inflammation[1]. Its mechanism of action, primarily through the inhibition of prostaglandin synthesis, has been extensively studied[2]. The therapeutic success

of Celecoxib has spurred interest in the development and characterization of its analogs, with the goal of refining its pharmacological profile, enhancing efficacy, and mitigating adverse effects.

This guide focuses on **Desmethyl Celecoxib**, an analog characterized by the absence of the methyl group on the para-position of the phenyl ring attached to the pyrazole core. For comparative purposes and to provide a more complete preclinical picture, we also delve into the data for 2,5-Dimethyl-celecoxib (DMC), an analog with two methyl groups on the phenyl ring that has garnered significant attention for its COX-2 independent anti-cancer properties[3] [4].

## Desmethyl Celecoxib: Preclinical Profile

Publicly available preclinical data for **Desmethyl Celecoxib** is currently limited. However, key information regarding its primary mechanism of action has been reported.

### In Vitro Data

The primary in vitro data available for **Desmethyl Celecoxib** pertains to its inhibitory activity against the COX-2 enzyme.

Table 1: In Vitro COX-2 Inhibition of **Desmethyl Celecoxib**

Compound	Assay Type	Target	IC50 (nM)	Source
Desmethyl Celecoxib	Enzyme Inhibition Assay	Cyclooxygenase-2 (COX-2)	32	[5]

#### Experimental Protocol: COX-2 Inhibition Assay (General)

A typical experimental protocol to determine the COX-2 inhibitory activity of a compound involves a cell-free enzyme assay. Recombinant human or ovine COX-2 is incubated with the test compound at various concentrations. Arachidonic acid, the substrate for COX-2, is then added to initiate the enzymatic reaction. The production of prostaglandin E2 (PGE2), a primary product of the COX-2 pathway, is measured using methods such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA). The concentration of the test compound that inhibits 50% of the COX-2 activity (IC50) is then calculated.

# Celecoxib: A Comprehensive Preclinical Review

As the parent compound, Celecoxib's preclinical data provides a foundational understanding for its analogs.

## In Vitro Data

Celecoxib has been extensively characterized in a variety of in vitro assays to determine its potency, selectivity, and cellular effects.

Table 2: In Vitro Activity of Celecoxib

Assay Type	Cell Line/System	Endpoint	IC50 / Effect	Source
COX-1 Inhibition	Sf9 cells	Enzyme Inhibition	15 $\mu$ M	[6]
COX-2 Inhibition	Sf9 cells	Enzyme Inhibition	40 nM	[6]
Cytotoxicity	A2058 Melanoma Cells	Cell Viability (ATP assay)	Dose- and time-dependent decrease	[7]
Cytotoxicity	SAN Melanoma Cells	Cell Viability (ATP assay)	Dose- and time-dependent decrease	[7]
Apoptosis Induction	A2058 & SAN Melanoma Cells	Caspase-3 Activity	Significant increase at 80 $\mu$ M	[8]
Cell Proliferation	HeLa and SiHa Cervical Cancer Cells	Cell Count	>75% decrease in combination with DMC	[9]

Experimental Protocol: Cell Viability (MTT/ATP Assay)

Cell viability is commonly assessed using colorimetric or luminescent assays. For an ATP-based assay, cells are seeded in 96-well plates and treated with the test compound for a specified duration. A reagent containing a substrate and luciferase is then added to the wells. The luciferase catalyzes the conversion of the substrate to a luminescent signal in the presence of ATP. The intensity of the luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.

## In Vivo Data

In vivo studies in various animal models have been crucial in establishing the anti-inflammatory, analgesic, and anti-cancer effects of Celecoxib.

Table 3: In Vivo Efficacy of Celecoxib

Animal Model	Indication	Dosing Regimen	Key Findings	Source
Rat	Inflammatory Pain	Subcutaneous injection	Induced analgesic tolerance	[8]
Rat (Walker-256 tumor)	Cancer	25 mg/kg for 14 days	Reduced tumor growth, increased weight gain	[10]
Mouse (HCA-7 xenograft)	Colorectal Cancer	1250 mg/kg in chow	Attenuation of tumor growth	[11]
Dog (Groove model of osteoarthritis)	Osteoarthritis	100 or 200 mg daily for 15 weeks	Dose-dependent decrease in synovial fluid PGE2	[12]

### Experimental Protocol: Xenograft Tumor Model

Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically injected with human cancer cells. Once tumors reach a palpable size, the animals are

randomized into control and treatment groups. The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and may be used for further analysis, such as histology or biomarker assessment.

## Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of Celecoxib have been characterized in several species.

Table 4: Pharmacokinetic Parameters of Celecoxib

Species	Dosing	Tmax (hours)	Half-life (hours)	Metabolism	Excretion	Source
Human	Oral	~3	~11	Primarily by CYP2C9	Feces (57%), Urine (27%)	<a href="#">[2]</a>
Dog	Oral	1 (solution), 2-3 (solid)	Variable (biphasic)	-	-	<a href="#">[13]</a>
Rat	Oral	-	-	CYP2C9 and CYP3A4	-	<a href="#">[14]</a>

## Toxicology

The toxicological profile of Celecoxib has been evaluated in various preclinical models.

Table 5: Toxicological Profile of Celecoxib

Study Type	Species	Dosing	Key Findings	Source
General Safety	Human	Up to 2400 mg/day for 10 days	No severe toxicity reported	
Gastrointestinal	Human	Therapeutic doses	Lower incidence of GI ulcers compared to non-selective NSAIDs	[1]
Cardiovascular	Human	Chronic use	Increased risk of cardiovascular events	

## 2,5-Dimethyl-celecoxib (DMC): A Focus on COX-2 Independent Mechanisms

DMC, a close structural analog of Celecoxib, is notable for its lack of COX-2 inhibitory activity. Its preclinical evaluation has primarily focused on its anti-cancer properties, which are mediated through various COX-2 independent pathways.

### In Vitro Data

DMC has demonstrated potent anti-proliferative and pro-apoptotic effects in a range of cancer cell lines.

Table 6: In Vitro Activity of 2,5-Dimethyl-celecoxib (DMC)

Assay Type	Cell Line/System	Endpoint	IC50 / Effect	Source
COX-2 Inhibition	-	Enzyme Inhibition	Lacks inhibitory activity	[3]
Cell Proliferation	HCT-116 & DLD-1 Colon Cancer Cells	Cell Count	Suppressed proliferation similar to Celecoxib	[3]
Apoptosis Induction	HCT-116 Colon Cancer Cells	Caspase-3 Activity	Induced apoptosis	[3]
Cell Cycle Arrest	HeLa and SiHa Cervical Cancer Cells	Flow Cytometry	Decreased S and G2/M phases	[9]

## In Vivo Data

In vivo studies have confirmed the anti-tumor efficacy of DMC.

Table 7: In Vivo Efficacy of 2,5-Dimethyl-celecoxib (DMC)

Animal Model	Indication	Dosing Regimen	Key Findings	Source
Mutyh -/- Mouse	Intestinal Carcinoma	Oral administration	Markedly reduced the number and size of carcinomas	[3]

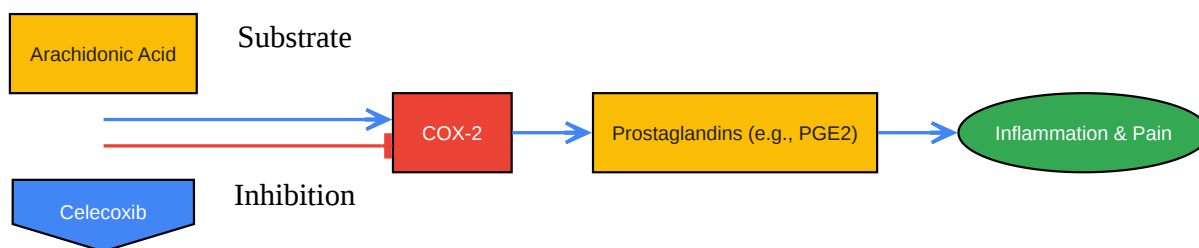
## Signaling Pathways and Mechanisms of Action

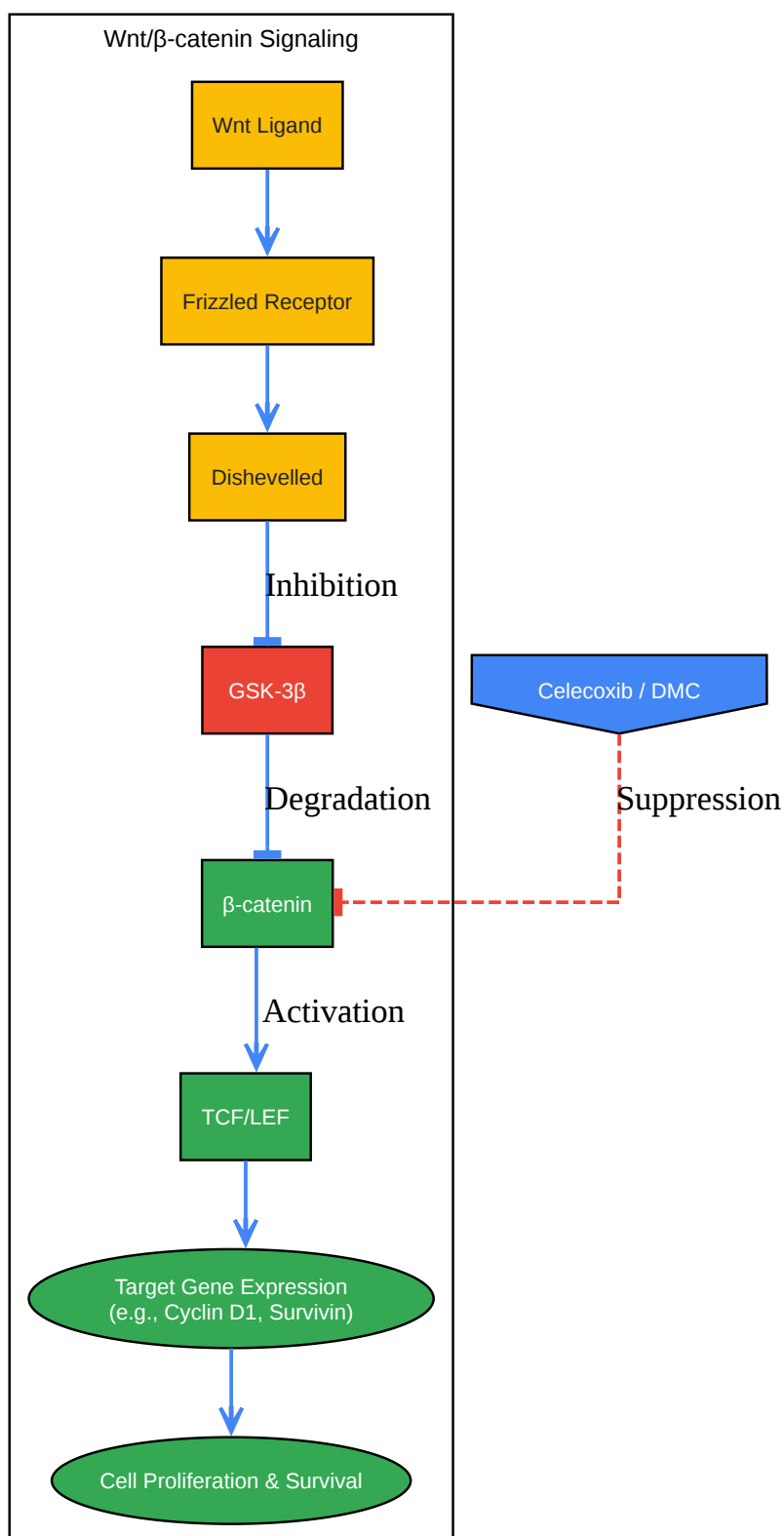
The molecular mechanisms underlying the effects of Celecoxib and its analogs are complex and involve multiple signaling pathways.

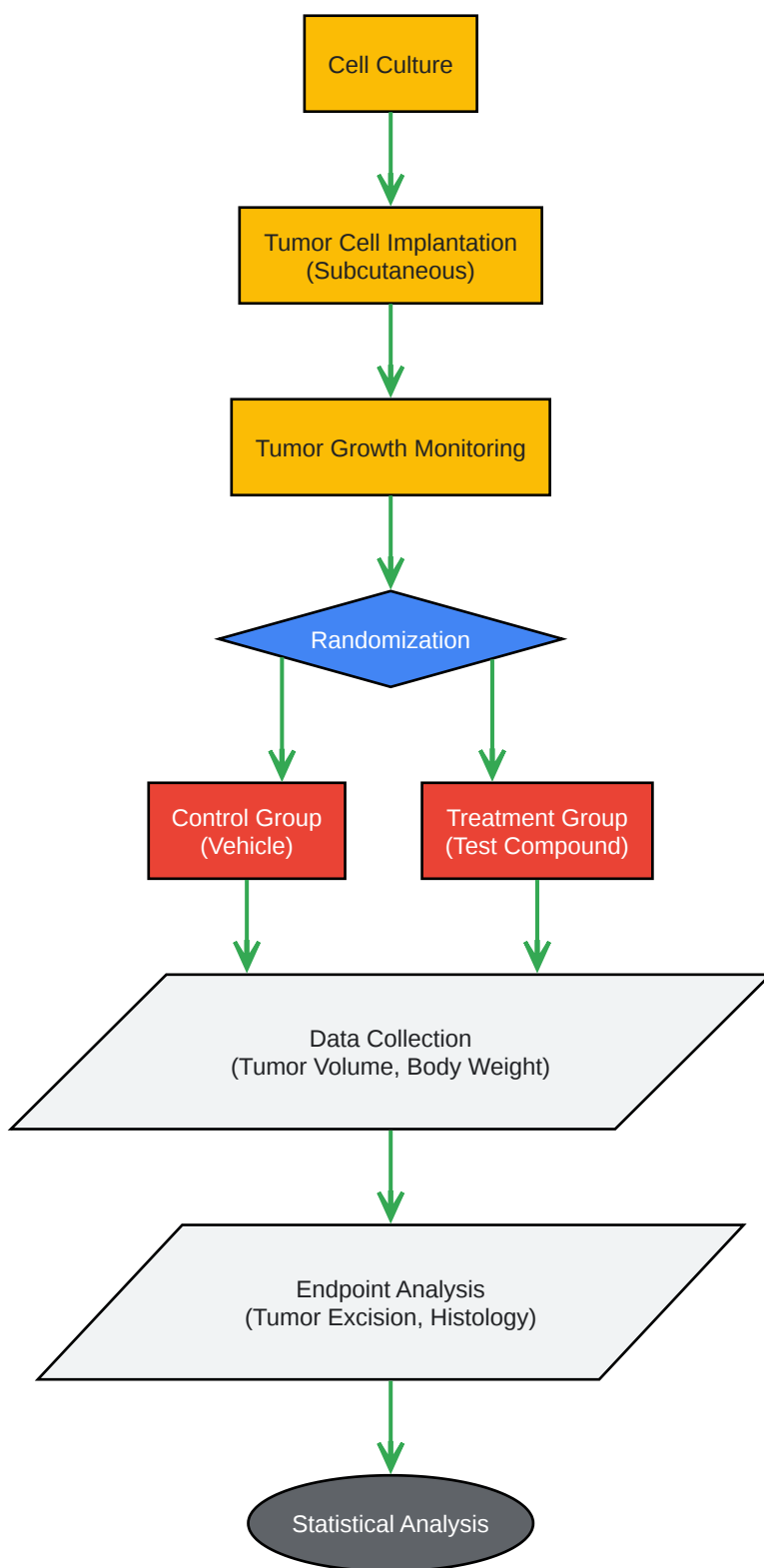
## Celecoxib's Mechanism of Action

Celecoxib's primary mechanism is the selective inhibition of COX-2, which blocks the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain. However, evidence also suggests COX-2 independent mechanisms contribute to its anti-cancer effects.









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